ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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Description
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound with the linear formula C29H24N4O4S . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For instance, Zonouz et al. described an efficient and green one-pot protocol for the synthesis of similar compounds by a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water without any catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and several functional groups. The compound contains an ethyl group, an amino group, a cyano group, a methoxyphenyl group, a pyran ring, and a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. For example, the amino group and the cyano group can participate in various reactions. In one study, a catalyst was used to activate the carbonyl group of an aromatic aldehyde, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in a Knoevenagel condensation product .Scientific Research Applications
Chemical Reactions and Derivatives
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, such as the compound , have been studied for their ability to be converted into various derivatives. These derivatives include 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine when treated with specific reagents like malononitrile and hydrazine hydrate (Harb et al., 1989).
Supramolecular Assemblies
DFT analysis has been used to characterize the supramolecular assemblies formed in the solid state of compounds like ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. This includes studying classical H-bonds, π–stacking interactions, and unconventional π–hole interactions (Chowhan et al., 2020).
Corrosion Inhibition
Pyran derivatives, including variants of the compound , have been synthesized and tested for their effectiveness in corrosion inhibition of mild steel in acidic environments. These studies involve weight loss, electrochemical measurements, and quantum chemical studies (Saranya et al., 2020).
Ultrasound-Assisted Synthesis
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using ultrasound-assisted methods in aqueous media has been explored, focusing on the use of simple and available chemicals, economic friendliness, and efficient yields (Kumbhani et al., 2022).
Antioxidant Activity
Research has been conducted on the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates and their potential antioxidant activities. This includes studying the cyclization of these compounds to corresponding pyrano[2,3-d]pyrimidines (El-bayouki et al., 2014).
Structural and Theoretical Analysis
Various studies have focused on the molecular structure, crystallography, and theoretical analysis of similar compounds. This includes DFT and HOMO-LUMO studies to understand the electronic properties and structural behavior of these molecules (Adole et al., 2021).
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)13(9-18)15(14)11-5-7-12(21-3)8-6-11/h5-8,15H,4,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLSRRJJPBBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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